Mass Shift and Molecular Formula Differentiation: +6 Da vs. +4 Da and Unlabeled Comparators
Momelotinib-2,2,6,6-d6 (C23H16D6N6O2) provides a nominal mass shift of +6 Da over the unlabeled parent momelotinib (C23H22N6O2, monoisotopic mass 414.18), compared to +4 Da for Momelotinib-d4 (C23H18D4N6O2). The 6-Da shift positions the IS signal at m/z 421.2, well separated from the natural-abundance [M+2] (m/z 416.2) and [M+4] (m/z 418.2) isotopes of the analyte, reducing cross-talk interference to <0.1% of the analyte peak area . In contrast, a +4 Da IS (e.g., Momelotinib-d4 at m/z 419.2) overlaps with the [M+4] isotope cluster of the parent, which can contribute up to 2–5% of the analyte signal at therapeutic concentrations and necessitate post-acquisition correction algorithms .
| Evidence Dimension | Mass shift and isotopic cross-talk potential |
|---|---|
| Target Compound Data | m/z 421.2 (M+6), cross-talk <0.1% of analyte peak area |
| Comparator Or Baseline | Momelotinib-d4: m/z 419.2 (M+4), cross-talk ~2–5% of analyte peak area; unlabeled momelotinib: m/z 415.2 |
| Quantified Difference | Isotopic cross-talk reduced by 20- to 50-fold relative to d4 analog |
| Conditions | LC-MS/MS extracted ion chromatogram at unit resolution; therapeutic Cmax ~480 ng/mL |
Why This Matters
Lower cross-talk minimizes post-acquisition correction, directly improving assay precision and reducing the risk of quantification errors in regulated bioanalysis.
